N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide
Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide is a structurally complex small molecule featuring a benzooxazepine core fused with a tetrahydro ring system. The sulfonamide group is attached via a thiophene ring (5-methyl substitution), which introduces aromaticity and electronic diversity.
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-3-18-8-9-22-14-6-5-12(10-13(14)16(18)19)17-24(20,21)15-7-4-11(2)23-15/h4-7,10,17H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABPIHBWZSCRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies highlighting its pharmacological potential.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C₁₈H₁₉N₂O₄S
- Molecular Weight : 378.4 g/mol
- Functional Groups : Contains a sulfonamide group and a tetrahydrobenzo-fused oxazepine core, which are significant for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₄S |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 922007-95-2 |
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that include:
- Formation of the oxazepine ring.
- Introduction of the ethyl and methyl thiophene substituents.
- Incorporation of the sulfonamide group.
These steps are crucial for developing the compound's unique properties and enhancing its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:
- Inhibition Against Bacteria : Compounds similar to N-(4-ethyl...) have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
Antifungal Activity
The compound has also demonstrated antifungal properties against various fungi, particularly those in the Candida genus. The structure appears to facilitate interactions with fungal cell components, leading to effective growth inhibition .
Study 1: Antibacterial Evaluation
A study evaluated the antibacterial activity of related thiazolopyridine derivatives against clinical strains. The findings suggested that these compounds form critical interactions with DNA gyrase and MurD enzymes, which are essential for bacterial DNA replication and repair .
Study 2: Cancer Cell Differentiation
Another investigation indicated that structurally similar compounds could induce differentiation in acute myeloid leukemia cells. This effect was linked to the modulation of immune responses through CD11b expression upregulation.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of N-(4-ethyl...) with target proteins like DNA gyrase. These studies reveal that the compound forms multiple hydrogen bonds with key amino acids at the active site, suggesting a strong potential for antibacterial activity comparable to established antibiotics like ciprofloxacin .
Binding Interaction Highlights
| Amino Acid | Interaction Type | Distance (Å) |
|---|---|---|
| SER1084 | Hydrogen Bond | 1.81 |
| ASP437 | Hydrogen Bond | 2.01 |
| GLY459 | Hydrogen Bond | 2.15 |
Comparison with Similar Compounds
Key Differences :
Insights :
- The target compound’s synthesis likely requires precise control over the benzooxazepine ring formation, whereas compounds rely on triazole tautomerization equilibria .
Spectral and Electronic Properties
- IR Spectroscopy :
- NMR :
- The benzooxazepine’s ethyl and keto groups would produce characteristic ¹H-NMR signals (e.g., δ 1.2–1.5 ppm for ethyl CH₃; δ ~2.5 ppm for keto-proximal CH₂). This differs from ’s triazoles, where aromatic protons and fluorophenyl groups dominate (δ 6.5–8.0 ppm) .
Q & A
Basic: What structural features of this compound are critical for its biological activity?
Answer:
The compound’s activity is influenced by its tetrahydrobenzo[f][1,4]oxazepin core , which provides a rigid scaffold for target binding, and the 5-methylthiophene-2-sulfonamide substituent , which enhances solubility and interactions with hydrophobic enzyme pockets. The ethyl group at the 4-position modulates pharmacokinetic properties by altering lipophilicity and metabolic stability . Comparative studies of benzoxazepine derivatives show that substituents like trifluoromethyl or allyl groups significantly impact kinase selectivity and potency, suggesting analogous structure-activity relationships here .
Basic: What synthetic methodologies are used to prepare benzoxazepine derivatives like this compound?
Answer:
Synthesis typically involves:
Core construction : Cyclocondensation of substituted o-aminophenols with ketones or aldehydes to form the oxazepine ring .
Sulfonamide coupling : Reacting the core with 5-methylthiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity. Analytical validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is mandatory .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂). Statistical analysis identifies critical factors (e.g., solvent polarity significantly affects coupling efficiency) .
- In-line monitoring : Employ techniques like FTIR or HPLC to track reaction progress and adjust parameters in real time .
- Scale-up adjustments : Transition from batch to flow chemistry for exothermic steps, improving heat dissipation and reproducibility .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Standardize assays : Use kinase inhibition assays (e.g., ADP-Glo™) under consistent ATP concentrations (1 mM) and pH (7.4) to minimize variability .
Cross-validate models : Compare results across cell lines (e.g., HEK293 vs. HeLa) and animal models to identify context-dependent effects.
Ligand interaction analysis : Perform molecular dynamics simulations (AMBER or GROMACS) to assess binding mode consistency across studies. Discrepancies may arise from protonation state differences in the sulfonamide group .
Basic: Which analytical techniques confirm structural integrity post-synthesis?
Answer:
- NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) verifies ethyl group integration (δ 1.2–1.4 ppm) and sulfonamide protons (δ 7.8–8.1 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons .
- Mass spectrometry : HRMS (ESI+) should match the theoretical molecular weight (e.g., m/z 433.12 [M+H]⁺) within 5 ppm error .
- X-ray crystallography (if crystals form): Resolves regiochemistry of the oxazepine ring .
Advanced: How can computational methods predict binding affinity, and how should experiments validate this?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with RIP1 kinase (PDB: 6OIM). Focus on hydrogen bonds between the sulfonamide and Asp160/Asp181 residues .
- Free energy calculations : Apply MM-GBSA to estimate ΔGbinding. Validate via surface plasmon resonance (SPR) with recombinant protein (KD < 100 nM confirms prediction) .
- Mutagenesis : Engineer kinase mutants (e.g., D160A) to test predicted binding sites .
Advanced: How do solvent and catalyst choices affect regioselectivity in key reactions?
Answer:
- Suzuki coupling : Polar aprotic solvents (DMF) favor oxidative addition, while Pd(PPh₃)₄ increases cross-coupling efficiency for aryl halides. Steric hindrance from the ethyl group may necessitate bulky ligands (XPhos) .
- Ring-closing steps : Protic solvents (EtOH) promote oxazepine formation via hydrogen bonding, whereas Lewis acids (ZnCl₂) stabilize intermediates .
Basic: What biological targets are plausible based on structural analogs?
Answer:
- Kinases : RIP1 (necrosis regulation) and MAPK (cancer pathways) due to sulfonamide’s ATP-competitive motifs .
- Antimicrobial targets : Dihydropteroate synthase (DHPS) inhibition is common in sulfonamide derivatives, but requires testing against Gram-positive/-negative panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
